D-Glucose-13C3-1

Stable Isotope Labeling Mass Spectrometry Metabolic Flux Analysis

D-Glucose-13C3-1 (CAS 478529-32-7) is a stable isotope-labeled form of D-glucose in which the C1, C2, and C3 carbon atoms are enriched with carbon-13 (¹³C) at a specified isotopic purity. This compound retains the native monosaccharide structure and participates identically to unlabeled D-glucose in cellular uptake and metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis.

Molecular Formula C6H12O6
Molecular Weight 183.13 g/mol
Cat. No. B12417288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C3-1
Molecular FormulaC6H12O6
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1,5+1
InChIKeyGZCGUPFRVQAUEE-HISFSOAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C3-1: A Position-Specific 13C3-Labeled Metabolic Tracer for Quantifying Upper Glycolysis and Pentose Phosphate Pathway Fluxes


D-Glucose-13C3-1 (CAS 478529-32-7) is a stable isotope-labeled form of D-glucose in which the C1, C2, and C3 carbon atoms are enriched with carbon-13 (¹³C) at a specified isotopic purity . This compound retains the native monosaccharide structure and participates identically to unlabeled D-glucose in cellular uptake and metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis [1]. Its utility as an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications is defined by its distinct molecular mass shift (M+3) and position-specific labeling pattern, which enables the quantitative dissection of carbon flux through specific metabolic branch points that cannot be resolved with uniformly or singly labeled glucose analogs .

Why Unlabeled Glucose or Alternative 13C-Labeled Glucose Isotopomers Cannot Be Simply Substituted for D-Glucose-13C3-1 in Quantitative Metabolic Flux Studies


Substituting D-Glucose-13C3-1 with unlabeled D-glucose, uniformly labeled [U-13C6]glucose, or singly labeled [1-13C]glucose fundamentally alters the analytical information that can be extracted from a metabolic tracing experiment [1]. Unlabeled glucose provides no isotopic contrast and therefore yields no tracer-derived flux data. Uniformly 13C-labeled glucose produces complex isotopomer distributions in downstream metabolites that can obscure the resolution of specific pathway contributions due to carbon-carbon bond cleavage and recombination [1]. Singly labeled [1-13C]glucose, while useful for tracking oxidative decarboxylation in the pentose phosphate pathway, cannot report on carbon rearrangements in upper glycolysis or on the simultaneous contribution of multiple pathways to the same metabolite pool [2]. D-Glucose-13C3-1, with its specific labeling at C1, C2, and C3, uniquely enables the quantification of relative flux through glycolysis versus the oxidative pentose phosphate pathway by analyzing the differential labeling patterns of lactate or other glycolytic intermediates, as the ¹³C atoms are retained or lost in pathway-specific manners [3].

Quantitative Evidence for D-Glucose-13C3-1 Differentiation: Isotopic Purity, Mass Shift, and Pathway-Specific Tracing Performance Versus 13C6, 1-13C, and 4,5,6-13C3 Analogs


Isotopic Purity and Molecular Mass Shift: D-Glucose-13C3-1 Delivers a Distinct M+3 Signature with ≥99 Atom % ¹³C Enrichment

D-Glucose-13C3-1 exhibits a defined molecular mass shift of M+3 relative to unlabeled D-glucose (M+0) due to the substitution of three ¹²C atoms with ¹³C at positions C1, C2, and C3. This shift is critical for distinguishing the tracer-derived metabolite pool from the natural abundance background in MS-based assays. Commercially available D-Glucose-13C3-1 is supplied with a verified isotopic purity of 99 atom % ¹³C and a chemical purity of ≥99% (CP) . In contrast, uniformly labeled D-Glucose-13C6 produces an M+6 shift with similar isotopic purity specifications (≥99 atom % ¹³C) , while singly labeled D-Glucose-1-13C yields an M+1 shift [1]. The M+3 shift of D-Glucose-13C3-1 provides a balanced analytical window: it offers greater mass separation from the natural abundance isotopologue (M+0) compared to M+1 tracers, thereby improving signal-to-noise ratio and quantification accuracy in complex biological matrices, while avoiding the extensive isotopomer complexity and higher cost associated with M+6 labeling .

Stable Isotope Labeling Mass Spectrometry Metabolic Flux Analysis

Quantification of Glycolysis vs. Pentose Phosphate Pathway Flux: [1,2,3-13C3]Glucose Enables Pathway-Specific Resolution Not Achievable with Singly Labeled or Uniformly Labeled Tracers

The position-specific labeling of D-Glucose-13C3-1 at C1, C2, and C3 permits the quantitative deconvolution of glycolytic and pentose phosphate pathway (PPP) contributions to lactate production. In a direct comparative study using 4T1 cancer cells, the percentage of lactate isotopomers derived from glycolysis versus the PPP was quantified following incubation with [1-13C]-, [6-13C]-, [1,2,3-13C3]-, and [4-13C]glucose [1]. Incubation with [1,2,3-13C3]glucose resulted in 57% ± 0.38% of lactate being derived from glycolysis and 42% ± 0.36% from the PPP (mean ± SD, n=12). In comparison, [1-13C]glucose yielded 50% ± 0.34% lactate from glycolysis [1]. The higher proportion of glycolytically-derived lactate captured with the 13C3 tracer demonstrates its enhanced sensitivity for detecting flux through upper glycolysis, where the C1-C3 carbon skeleton remains intact until cleavage at the aldolase step. Uniformly labeled [U-13C6]glucose would produce a more complex isotopomer distribution in lactate (M+0 through M+3) that requires extensive computational modeling to resolve pathway contributions, whereas the specific M+3 labeling pattern of D-Glucose-13C3-1 yields a simpler, directly interpretable readout of relative pathway fluxes [1].

Metabolic Flux Analysis Glycolysis Pentose Phosphate Pathway Cancer Metabolism

Differentiation from Isomeric [4,5,6-13C3]Glucose: C1-C3 Labeling Uniquely Probes Upper Glycolysis and Pentose Phosphate Pathway

D-Glucose-13C3-1 is structurally and functionally distinct from its isomer D-Glucose-4,5,6-13C3, which carries the ¹³C label on the opposite end of the hexose molecule . In gluconeogenesis studies, [U-13C3]glycerol administration to the liver results in the production of equal proportions of [1,2,3-13C3]glucose and [4,5,6-13C3]glucose via condensation at the triose phosphate level [1]. The ability to distinguish between these two 13C3-labeled glucose species by ¹³C-NMR or GC-MS analysis of plasma glucose provides a non-invasive readout of hepatic pentose phosphate pathway activity in vivo [1]. Specifically, the asymmetric ¹³C distribution between the C1-C3 and C4-C6 moieties of blood glucose reports on the extent of carbon rearrangement through the non-oxidative PPP. Procurement of the specific [1,2,3-13C3] isotopomer is essential for experiments designed to trace the fate of the upper half of the glucose molecule, such as monitoring C1 oxidation in the oxidative PPP or tracking the C1-C3 carbon skeleton through upper glycolysis to lactate and alanine. Substitution with [4,5,6-13C3]glucose would interrogate entirely different metabolic fates, primarily the conversion of the triose phosphate pool to the lower half of glucose and its subsequent metabolism.

Gluconeogenesis Tracer Selection Carbon Rearrangement NMR Spectroscopy

Advantage Over Deuterated Glucose Tracers: 13C3-Glucose Avoids Deuterium Isotope Effects in Metabolic Flux Quantification

Deuterated glucose tracers, such as [6,6-2H2]glucose, have been widely used for measuring glucose turnover rates in vivo by GC-MS [1]. However, deuterium-labeled compounds can exhibit significant kinetic isotope effects (KIEs) in enzymatic reactions, particularly those involving C-H bond cleavage, leading to underestimation of true metabolic fluxes [2]. In contrast, ¹³C-labeled glucose exhibits minimal ¹³C/¹²C kinetic isotope effects in most metabolic enzymes, providing a more accurate representation of native carbon flux [2]. A direct comparison of [3,4-13C2]glucose to [6,6-2H2]glucose for glucose turnover measurement by NMR demonstrated that ¹³C tracers yield comparable rate-of-appearance estimates without the potential confounding effects of deuterium exchange or KIE [3]. D-Glucose-13C3-1, with its ¹³C labeling at C1-C3, combines the advantage of minimal isotope effect with position-specific carbon tracing capability that deuterated glucose cannot provide, as deuterium labeling is typically restricted to non-exchangeable positions and does not report on carbon-carbon bond rearrangements. Furthermore, the 99 atom % ¹³C enrichment of D-Glucose-13C3-1 exceeds the typical enrichment of commercially available deuterated glucose analogs (e.g., 99 at.% ²H for [6,6-2H2]glucose [1]) when corrected for the number of labeled positions, providing higher tracer-to-tracee ratios and improved analytical sensitivity.

Stable Isotope Tracers Isotope Effects Deuterium Glucose Turnover

Optimal Research and Industrial Application Scenarios for D-Glucose-13C3-1 Based on Quantitative Evidence


Quantitative Dissection of Glycolytic Flux versus Pentose Phosphate Pathway Activity in Cancer Cell Metabolism

D-Glucose-13C3-1 is ideally suited for researchers studying the metabolic reprogramming of cancer cells, particularly the balance between glycolysis and the oxidative pentose phosphate pathway (PPP). As demonstrated by the direct comparative evidence in Section 3, incubation of cancer cells (e.g., 4T1 breast cancer cells) with [1,2,3-13C3]glucose followed by GC-MS analysis of lactate isotopomers enables the direct quantification of the percentage of lactate derived from glycolysis (57% ± 0.38%) versus the PPP (42% ± 0.36%) in a single tracer experiment . This application is critical for evaluating the efficacy of therapeutic agents that target the oxidative PPP for NADPH production or glycolysis for ATP generation, as the compound provides a clear, quantitative readout of pathway-specific flux changes. Procurement of D-Glucose-13C3-1 with verified ≥99 atom % ¹³C purity ensures the analytical sensitivity required to detect subtle flux perturbations in genetically or pharmacologically manipulated cell lines.

In Vivo Assessment of Hepatic Gluconeogenesis and Pentose Phosphate Pathway Activity Using 13C-NMR or GC-MS

D-Glucose-13C3-1 serves as an essential analytical standard or tracer in studies of hepatic glucose metabolism. As established in the evidence comparing [1,2,3-13C3]glucose and [4,5,6-13C3]glucose, the asymmetric ¹³C distribution in plasma glucose following administration of ¹³C-labeled gluconeogenic precursors (e.g., [U-13C3]glycerol) provides a non-invasive readout of hepatic pentose phosphate pathway activity in vivo . Researchers conducting metabolic flux analysis in rodent models of diabetes, obesity, or fasting can utilize D-Glucose-13C3-1 as a calibration standard for GC-MS mass isotopomer distribution (MID) analysis of plasma glucose or as a tracer to validate the production of [1,2,3-13C3]glucose from labeled substrates. The compound's defined M+3 mass shift and high isotopic purity are essential for accurate quantification of low-abundance isotopomers in complex plasma matrices, where the natural abundance M+3 signal of unlabeled glucose would otherwise confound measurements.

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing Carbon Fate in Upper Glycolysis and the Non-Oxidative PPP

Stable isotope-resolved metabolomics (SIRM) relies on position-specific ¹³C tracers to map carbon flux through interconnected metabolic networks. D-Glucose-13C3-1 is specifically designed for SIRM studies focused on the fate of the C1-C3 carbon skeleton of glucose. The ¹³C label at positions C1, C2, and C3 remains intact through the initial steps of glycolysis and the non-oxidative PPP, allowing researchers to track the incorporation of this three-carbon unit into glycolytic intermediates (e.g., dihydroxyacetone phosphate, glyceraldehyde-3-phosphate), lactate, alanine, and serine. Unlike uniformly labeled [U-13C6]glucose, which generates complex, overlapping isotopomer patterns that require extensive computational deconvolution, the M+3 labeling of D-Glucose-13C3-1 yields a simplified isotopomer profile in downstream metabolites that is directly interpretable . This application is particularly valuable for high-throughput SIRM studies in which multiple tracer experiments are required to comprehensively map metabolic network topology, as the reduced analytical complexity of 13C3-glucose data accelerates data processing and flux calculation.

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